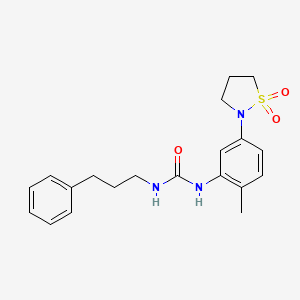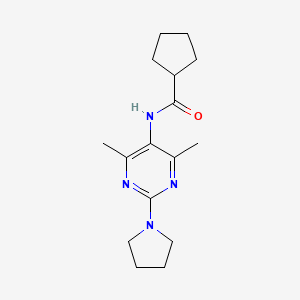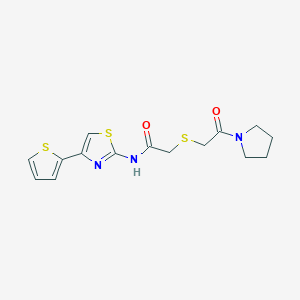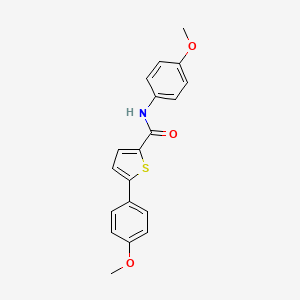
(1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a complex organic molecule. It was synthesized and characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .
Synthesis Analysis
The compound was synthesized using a reductive amination method in the presence of sodium triacetoxyborohydride . The formation of the amide bond was achieved efficiently by conventional acid-amine coupling .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound contains a cyclopentyl ring attached to a 4-chlorophenyl group, a piperazin-1-yl group, and a 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl group .Chemical Reactions Analysis
The compound was synthesized through a series of chemical reactions, including reductive amination and acid-amine coupling . The reaction involved the use of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid, 1-Ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride, 1-hydroxybenzotriazole, and N,N-diisopropylethylamine .Aplicaciones Científicas De Investigación
Molecular Interaction and Receptor Antagonism
Research has elucidated the molecular interactions of related compounds with cannabinoid receptors, particularly focusing on the antagonistic properties towards the CB1 receptor. For instance, one study highlighted the conformational analysis and pharmacophore modeling of a potent and selective CB1 cannabinoid receptor antagonist, revealing insights into the binding interactions and potential for receptor modulation (Shim et al., 2002).
Anticancer and Antituberculosis Studies
A series of derivatives demonstrated promising in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis effects. The synthesis approach and biological screening of these derivatives provide a foundation for further exploration of their therapeutic potential (Mallikarjuna et al., 2014).
Antimicrobial and Anticancer Agents
Further research into structurally related compounds has explored their role as antimicrobial and anticancer agents. Synthesis and molecular docking studies of new compounds have shown high potency against a range of cancer cell lines, along with notable antibacterial and antifungal activities, suggesting their potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Structural Characterization and Activity
Structural characterization through methods such as X-ray crystal analysis has been pivotal in confirming the molecular structure of novel pyrazole carboxamide derivatives, laying the groundwork for further pharmacological exploration (Lv et al., 2013).
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O/c1-26-21(16-20(25-26)17-4-5-17)27-12-14-28(15-13-27)22(29)23(10-2-3-11-23)18-6-8-19(24)9-7-18/h6-9,16-17H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKPNUFYIIPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzothiazol-2-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2692913.png)
![{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2692918.png)
![1-[(4-fluorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2692919.png)

![4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2692921.png)

![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2692925.png)
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2692926.png)





